molecular formula C17H18FNO B4186013 4-fluoro-N-(1-phenylbutan-2-yl)benzamide

4-fluoro-N-(1-phenylbutan-2-yl)benzamide

Cat. No.: B4186013
M. Wt: 271.33 g/mol
InChI Key: MNXIDNVUZOCFJA-UHFFFAOYSA-N
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Description

4-Fluoro-N-(1-phenylbutan-2-yl)benzamide is a fluorinated benzamide derivative characterized by a 4-fluorobenzoyl group attached to a 1-phenylbutan-2-yl amine moiety. The compound’s structure combines a lipophilic phenylbutan chain with a polar amide group, influencing its solubility, bioavailability, and pharmacological interactions.

Synthesis of such benzamides typically involves coupling 4-fluorobenzoyl chloride with appropriately substituted amines under catalytic conditions. For example, analogous compounds like 4-fluoro-N-(2-piperidinylphenyl)benzamide are synthesized via single-step acetylation reactions using para-fluorophenacyl chloride and amines (e.g., 2-(4-methylpiperidin-1-yl)aniline) .

Properties

IUPAC Name

4-fluoro-N-(1-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-2-16(12-13-6-4-3-5-7-13)19-17(20)14-8-10-15(18)11-9-14/h3-11,16H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXIDNVUZOCFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-phenylbutan-2-yl)benzamide typically involves the following steps:

    Formation of Benzylpropylamine: This can be achieved by the reaction of benzyl chloride with propylamine in the presence of a base such as sodium hydroxide.

    Acylation Reaction: The benzylpropylamine is then reacted with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of N-(1-benzylpropyl)-4-fluoroaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(1-phenylbutan-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes.

    Materials Science: It can be utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The benzamide moiety can interact with proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Pharmacological Activities

The pharmacological profile of benzamide derivatives is highly dependent on substituents at the amide nitrogen and the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name Key Structural Features Pharmacological Activity Melting Point (°C) Reference
4-Fluoro-N-(1-phenylbutan-2-yl)benzamide 1-Phenylbutan-2-yl chain Potential anti-inflammatory/anticancer* Not reported
4-Fluoro-N-(2-piperidinylphenyl)benzamide Piperidine ring at position 2 EP2 receptor positive allosteric modulation Not reported
TD-1b () Pyridone ring, methoxyphenyl group Not explicitly stated (research compound) 124–126
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide Isoindolinone core Anti-inflammatory, anticancer Not reported
4-Fluoro-N-indan-2-yl benzamide () Indane scaffold Cardiovascular applications Not reported

*Inferred from structural analogs with similar substituents.

Key Insights:
  • Para-Fluoro Substitution : The 4-fluoro group is critical for receptor binding. For example, EP2 receptor modulation in 4-fluoro-N-(2-piperidinylphenyl)benzamide is abolished when fluorine is moved to meta or ortho positions .
  • Piperidine-containing analogs (e.g., CID89051) show specificity for EP2 receptor potentiation, while indane derivatives () target cardiovascular pathways .
  • Isoindolinone Derivatives: The dioxoisoindolin moiety in 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide facilitates intermolecular hydrogen bonding, forming a stable 3D crystal lattice, which may influence solubility and stability .

Structure-Activity Relationship (SAR) Trends

  • Fluorine Position : Para-fluoro substitution maximizes electronic effects (e.g., enhanced dipole interactions) and steric compatibility with receptor pockets .
  • Amide Linker : The planar amide group facilitates hydrogen bonding with biological targets, as seen in EP2 receptor modulators .
  • N-Substituent Flexibility : Bulky groups (e.g., phenylbutan) may improve membrane permeability but reduce binding affinity for specific receptors compared to rigid scaffolds like piperidine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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